

ART0380 Clinical Trial Insights: A Comparative Analysis of Monotherapy and Combination Therapies

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Compound of Interest

Compound Name: ART0380
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This guide provides a comprehensive comparison of clinical trial results for **ART0380**, a selective ATR inhibitor, administered as a monotherapy versus in combination with other anti-cancer agents. The data presented is intended for researchers, scientists, and drug development professionals to offer an objective overview of **ART0380**'s performance, supported by available experimental data.

Introduction to ART0380

ART0380, also known as alnodesertib, is an orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.^[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in sensing and signaling replication stress, which is a hallmark of cancer.^{[1][2][3]} By inhibiting ATR, **ART0380** prevents cancer cells from repairing damaged DNA, leading to selective cell death.^[1] Preclinical data has shown that **ART0380** has single-agent activity in tumors with ATM deficiencies and works synergistically with DNA-damaging agents.^{[3][4]}

Comparative Clinical Trial Data

Clinical investigations of **ART0380** have explored its efficacy and safety as both a monotherapy and in combination with chemotherapy agents like irinotecan and gemcitabine. The primary

clinical trial of reference is the STELLA Phase 1/2a study (NCT04657068), an open-label, multi-center study in patients with advanced or metastatic solid tumors.[5][6][7][8]

Efficacy of ART0380 Monotherapy

The monotherapy arm of the clinical trials has demonstrated that **ART0380** is safe and well-tolerated when dosed intermittently up to 600 mg and at 200 mg continuously.[2] Clinical responses were observed in patients with tumors exhibiting biology consistent with higher replication stress.[2] **ART0380** induced DNA damage, as indicated by increased γ H2Ax in circulating tumor cells of patients with DDR deficiencies, with no corresponding trend in normal cells.[2]

Parameter	Result	Population	Reference
Safety	Safe and well-tolerated up to 600 mg (intermittent) and 200 mg (continuous)	Advanced solid tumors	[2]
Clinical Response	Observed in patients with tumors exhibiting high replication stress	Advanced solid tumors	[2]
Pharmacodynamics	Increased γ H2Ax in circulating tumor cells with DDR deficiency	Advanced solid tumors	[2]
Pharmacokinetics	Rapid absorption and elimination, dose-proportional exposure	Advanced solid tumors	[2][9]

Efficacy of ART0380 in Combination Therapy

ART0380 has shown significant promise when used in combination with low-dose irinotecan, particularly in patients with tumors deficient in Ataxia-Telangiectasia Mutated (ATM) protein.[5][6][10] The combination therapy aims to exploit the synthetic lethality between ATR inhibition and ATM deficiency, further exacerbated by the replication stress induced by irinotecan.[3]

The STELLA trial reported compelling results for the **ART0380** and low-dose irinotecan combination at the recommended Phase 2 dose (RP2D).[5]

Parameter	Result	Population	Reference
Confirmed Overall Response Rate (cORR)	50%	ATM-negative solid tumors	[5][11]
cORR	37%	ATM-deficient (ATM-low or ATM-negative) solid tumors	[5][11]
cORR	22%	ATM-low cancers	[5][11]
Median Duration of Response (mDoR)	5.7 months (responses ongoing)	ATM-negative cancers	[5][11]
Safety	Favorable safety profile, well-tolerated, and suitable for long-term dosing	Advanced/metastatic solid tumors	[5]

ART0380 is also being evaluated in combination with gemcitabine for platinum-resistant ovarian cancer in a Phase 2 study, with initial data expected in the first half of 2025.[11][12]

Experimental Protocols

STELLA Phase 1/2a Study (NCT04657068)

This open-label, multi-center study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ART0380**. [7][8]

- Monotherapy Arm: Patients received escalating doses of **ART0380**. [7]
- Combination Therapy Arm (with Irinotecan): Patients with advanced cancers who had no satisfactory alternative treatment received escalating doses of **ART0380** (25mg to 400mg) on days 1-3 and 8-10 in combination with low-dose irinotecan (60mg/m² or 85mg/m²) on days 1 and 8 of a 21-day cycle.[10] The recommended Phase 2 dose (RP2D) was

established as 200mg **ART0380** on days 1-3 and 8-10 and 60mg/m² irinotecan on days 1 and 8 of a 21-day cycle.[5][10]

- Patient Selection: For the dose expansion phase, patients were selected based on ATM protein expression.[10]
- Key Objectives: The primary objectives included determining safety, tolerability, and preliminary efficacy.[10]

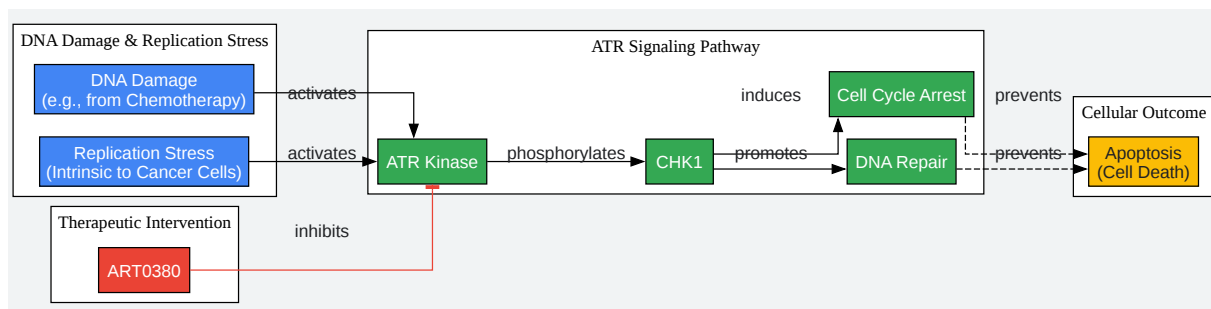
Inclusion Criteria for Clinical Trials (General)

- Signed informed consent.[13]
- Discontinuation of all previous cancer treatments for at least 21 days or 5 half-lives.[13]
- Recovery from acute effects of prior therapy to CTCAE Grade ≤ 1 . [13]
- At least one radiologically evaluable lesion.[13]
- Availability of a non-irradiated tumor tissue sample.[13]

Visualizing the Mechanism and Workflow

ART0380 Signaling Pathway

The following diagram illustrates the mechanism of action of **ART0380** in the context of DNA damage response.

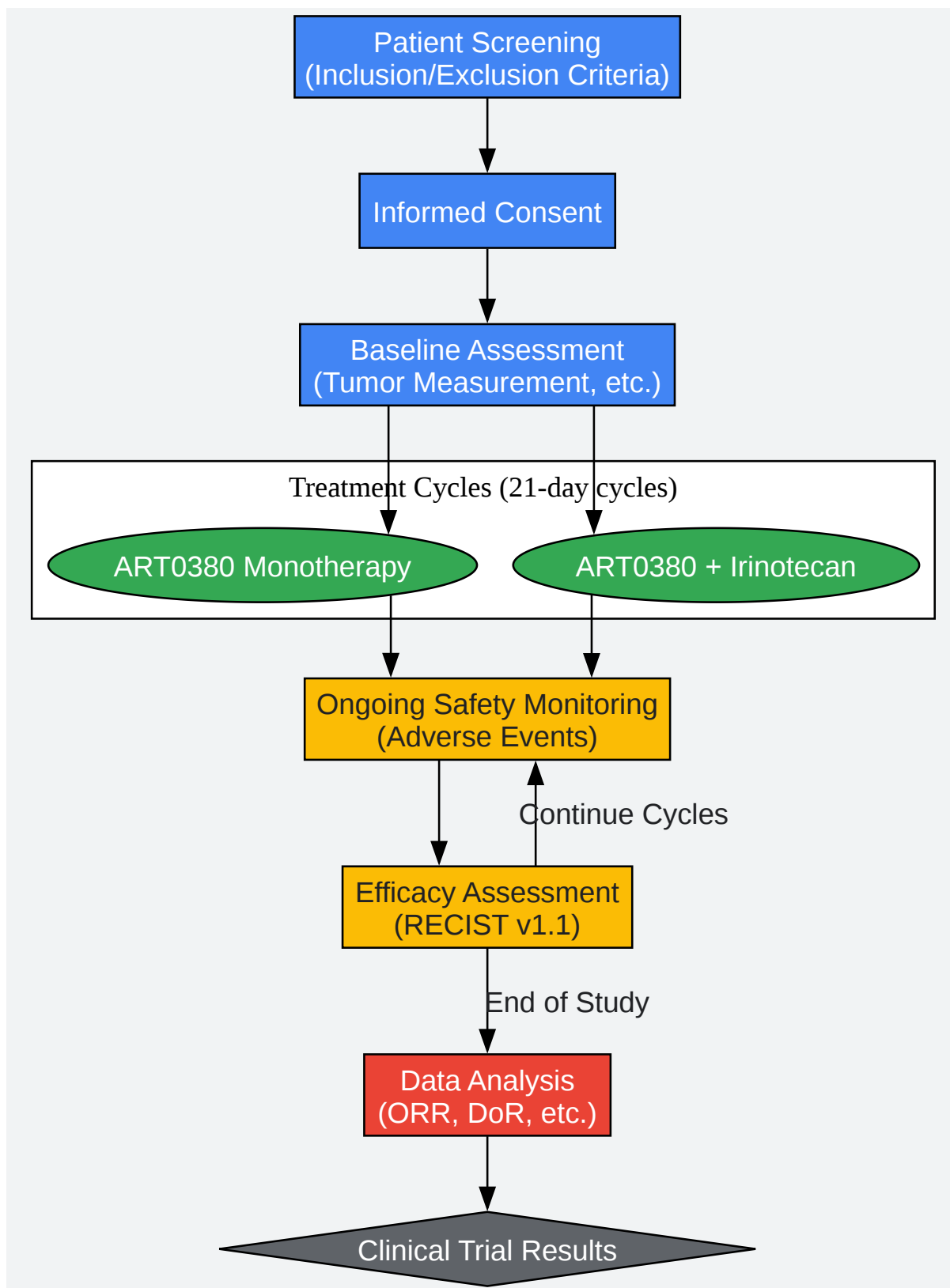


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Caption: Mechanism of **ART0380** in inhibiting the ATR signaling pathway.

Clinical Trial Workflow

The diagram below outlines the general workflow of the **ART0380** clinical trials.



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Caption: General workflow of the **ART0380** clinical trials.

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